molecular formula C19H20FNO3 B2514097 1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methoxyphenyl)ethanone CAS No. 2034467-93-9

1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methoxyphenyl)ethanone

Cat. No.: B2514097
CAS No.: 2034467-93-9
M. Wt: 329.371
InChI Key: XTPVIIPEFFDBAK-UHFFFAOYSA-N
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Description

1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methoxyphenyl)ethanone is a complex organic compound that features a pyrrolidine ring substituted with a fluorophenyl group and a hydroxy-methoxyphenyl ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methoxyphenyl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihalide.

    Substitution with Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, often using a fluorinated benzene derivative.

    Attachment of the Ethanone Moiety: The ethanone moiety is attached through a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methoxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.

    Reduction: NaBH4, LiAlH4 (Lithium aluminium hydride).

    Substitution: Nitrating agents (HNO3/H2SO4), halogenating agents (Br2, Cl2).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methoxyphenyl)ethanone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.

    Biological Research: Used as a probe to study receptor-ligand interactions and signal transduction pathways.

    Industrial Applications: Potential use in the synthesis of advanced materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methoxyphenyl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity to these targets, while the hydroxy-methoxyphenyl ethanone moiety contributes to its overall pharmacokinetic properties. The compound may modulate signal transduction pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(4-Chlorophenyl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methoxyphenyl)ethanone: Similar structure but with a chlorine atom instead of fluorine.

    1-(3-(4-Methylphenyl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methoxyphenyl)ethanone: Similar structure but with a methyl group instead of fluorine.

Uniqueness

1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methoxyphenyl)ethanone is unique due to the presence of the fluorine atom, which can significantly influence its electronic properties, binding affinity, and metabolic stability compared to its analogs.

Properties

IUPAC Name

1-[3-(4-fluorophenyl)pyrrolidin-1-yl]-2-(4-hydroxy-3-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO3/c1-24-18-10-13(2-7-17(18)22)11-19(23)21-9-8-15(12-21)14-3-5-16(20)6-4-14/h2-7,10,15,22H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTPVIIPEFFDBAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC(=O)N2CCC(C2)C3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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